Cas no 870289-06-8 (Acetic acid, 2-[4-[[4,4''-bis(trifluoromethyl)[1,1':3',1''-terphenyl]-5'-yl]methoxy]-2-methylphenoxy]-)

Acetic acid, 2-[4-[[4,4''-bis(trifluoromethyl)[1,1':3',1''-terphenyl]-5'-yl]methoxy]-2-methylphenoxy]- structure
870289-06-8 structure
Product Name:Acetic acid, 2-[4-[[4,4''-bis(trifluoromethyl)[1,1':3',1''-terphenyl]-5'-yl]methoxy]-2-methylphenoxy]-
Numero CAS:870289-06-8
MF:C30H22F6O4
MW:560.483709812164
CID:834078
PubChem ID:11649783
Update Time:2025-04-19

Acetic acid, 2-[4-[[4,4''-bis(trifluoromethyl)[1,1':3',1''-terphenyl]-5'-yl]methoxy]-2-methylphenoxy]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Acetic acid, 2-[4-[[4,4''-bis(trifluoromethyl)[1,1':3',1''-terphenyl]-5'-yl]methoxy]-2-methylphenoxy]-
    • (4-{[4,4''-Bis(trifluoromethyl)-1,1':3',1''-terphenyl-5'-yl]metho xy}-2-methylphenoxy)acetic acid
    • [4-(4,4''''-Bis-trifluoromethyl-[1,1'';3'',1'''']terphenyl-5''-ylmethoxy)-2-methyl-phenoxy]-acetic acid
    • BDBM50184652
    • [4-(3,5-bis(4-trifluoromethylphenyl)-benzyloxy)-2-methyl-phenoxy]-acetic acid
    • CHEMBL210469
    • Acetic acid,2-[4-[[4,4''-bis(trifluoromethyl)[1,1':3',1''-terphenyl]-5'-yl]methoxy]-2-methylphenoxy]-
    • 870289-06-8
    • SCHEMBL3241505
    • Inchi: 1S/C30H22F6O4/c1-18-12-26(10-11-27(18)40-17-28(37)38)39-16-19-13-22(20-2-6-24(7-3-20)29(31,32)33)15-23(14-19)21-4-8-25(9-5-21)30(34,35)36/h2-15H,16-17H2,1H3,(H,37,38)
    • Chiave InChI: ZKICTBITKAPJOB-UHFFFAOYSA-N
    • Sorrisi: FC(C1C=CC(=CC=1)C1C=C(COC2=CC=C(C(C)=C2)OCC(=O)O)C=C(C2C=CC(C(F)(F)F)=CC=2)C=1)(F)F

Proprietà calcolate

  • Massa esatta: 560.14222815g/mol
  • Massa monoisotopica: 560.14222815g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 40
  • Conta legami ruotabili: 10
  • Complessità: 759
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 8.3
  • Superficie polare topologica: 55.8Ų
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD